Kinase Selectivity Window: PDK1 vs. AurA Inhibitory Activity in Biochemical Assays
The 2-oxo-1,2-dihydropyridine-3-carboxamide patent family establishes that N-alkyl substituents larger than cyclopropyl, including N-propyl-aralkyl groups, can retain single-digit micromolar PDK1 IC₅₀ while showing >10-fold selectivity over Aurora kinase A (AurA) [1]. This selectivity window is narrow but quantifiable: a representative N-arylmethyl analogue in the same series exhibited PDK1 IC₅₀ ≈ 1.2 µM and AurA IC₅₀ > 15 µM in a radiometric kinase assay [1]. No direct data are publicly available for the exact title compound; the selectivity inference is class-level and must be verified experimentally.
| Evidence Dimension | Kinase inhibition selectivity (PDK1 vs. AurA) |
|---|---|
| Target Compound Data | No public data for title compound; closest N-benzyl analogue in patent series PDK1 IC₅₀ ≈ 1.2 µM [1] |
| Comparator Or Baseline | Unsubstituted 2-oxo-1,2-dihydropyridine-3-carboxamide core: PDK1 IC₅₀ > 30 µM (inactive) [1] |
| Quantified Difference | >25-fold improvement in PDK1 affinity from core to N-substituted analogue |
| Conditions | Recombinant human PDK1 and AurA kinase radiometric filter-binding assay, 10 µM ATP |
Why This Matters
PDK1/AurA selectivity is a key differentiator when sourcing kinase tool compounds, as dual inhibition can confound cellular phenotype interpretation.
- [1] PCT Patent WO2016/198579A1. 2-oxo-1,2-dihydropyridine-3-carboxamide compounds and their use as inhibitors of PDK1. Example compounds and biological data tables. View Source
